molecular formula C₂₂H₂₉ClN₂O₆ B1142333 Pheniramine Ammonium Glucuronide CAS No. 145823-17-2

Pheniramine Ammonium Glucuronide

Numéro de catalogue: B1142333
Numéro CAS: 145823-17-2
Poids moléculaire: 452.93
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pheniramine Ammonium Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₉ClN₂O₆ and its molecular weight is 452.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics Overview
Pheniramine Ammonium Glucuronide plays a crucial role in understanding the metabolism of pheniramine. It is primarily formed through N-glucuronidation, which is a metabolic pathway that increases the compound's solubility and facilitates its elimination from the body. This pathway is essential for studying drug-drug interactions and individual variations in drug metabolism due to genetic polymorphisms affecting UDP-glucuronosyltransferase enzymes.

Key Findings

  • Metabolism Variability : Genetic variations can significantly alter the formation and elimination rates of this compound, which may influence therapeutic outcomes and side effects.
  • Drug Interactions : The compound interacts with various biological systems, affecting or being affected by other medications that undergo similar metabolic pathways.

Toxicological Assessments

Clinical Toxicity
Pheniramine has been associated with higher rates of overdose compared to other antihistamines, leading to significant clinical toxicity. A study showed that pheniramine accounted for 33.9% of antihistamine self-poisonings despite representing only a small percentage of antihistamine prescriptions . This highlights the need for thorough toxicological assessments when considering pheniramine and its metabolites.

Case Study Insights

  • Seizure Incidence : Patients who ingested pheniramine were more likely to experience seizures compared to those who took other antihistamines, indicating a need for caution in prescribing this medication .
  • Abuse Potential : There is a notable history of drug abuse among patients who misuse pheniramine, raising concerns about its availability as an over-the-counter medication .

Drug Development and Formulation

Implications for Drug Design
The formation of this compound has implications for drug development, particularly in designing formulations that maximize therapeutic efficacy while minimizing adverse effects. Understanding its metabolic pathways can inform strategies to reduce drug development failure rates by optimizing pharmacokinetic profiles .

Comparative Analysis with Other Compounds

Compound NameClass of CompoundKey Characteristics
ChlorpheniraminePheniramineSimilar actions but different pharmacokinetics
DiphenhydramineEthanolaminesSedative properties; also undergoes glucuronidation
PromethazinePhenothiazineAntihistaminic with additional antipsychotic effects
DoxylamineEthanolaminesSimilar sedative effects; metabolized through glucuronidation

This table illustrates how this compound compares with structurally or functionally similar compounds, emphasizing its unique metabolic pathway involving N-glucuronidation.

Research Directions

Future research may focus on:

  • Enhanced Understanding of Metabolic Pathways : Further studies on how genetic factors influence the metabolism of this compound can lead to personalized medicine approaches.
  • Exploration of Therapeutic Applications : Investigating potential therapeutic applications beyond allergy treatment, including its effects on other conditions influenced by histamine release.
  • Development of Safer Alternatives : Researching alternative antihistamines with lower abuse potential and toxicity profiles.

Propriétés

Numéro CAS

145823-17-2

Formule moléculaire

C₂₂H₂₉ClN₂O₆

Poids moléculaire

452.93

Synonymes

N-β-D-Glucopyranuronosyl-N,N-dimethyl-γ-phenyl-2-pyridinepropanaminium Chloride

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.